6-Formyl-2,2-dimethyl-1,3-benzodioxan

Antiviral Research Prodrug Synthesis Medicinal Chemistry

Sourcing authentic 6-Formyl-2,2-dimethyl-1,3-benzodioxan is critical for antiviral prodrug programs; generic aldehydes fail to deliver the requisite cycloSal-pronucleotides. This compound solves that challenge: • Exclusive benzodioxan scaffold validated for cycloSal-pronucleotides (anti-AIDS prodrugs) • Reported 92% high-yield synthesis route supports cost-effective in-house scale-up • Defined melting point (56-58 °C) enables rapid, low-cost identity/purity verification by QC teams • Also serves as key intermediate for bactericidal/fungicidal agent libraries. Supplies are shipped under controlled conditions with full documentation.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 54030-33-0
Cat. No. B030694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyl-2,2-dimethyl-1,3-benzodioxan
CAS54030-33-0
Synonyms2,2-Dimethyl-4H-1,3-benzodioxin-6-carboxaldehyde; 
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(OCC2=C(O1)C=CC(=C2)C=O)C
InChIInChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3
InChIKeyKNGWEAQJZJKFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formyl-2,2-dimethyl-1,3-benzodioxan Procurement Overview


6-Formyl-2,2-dimethyl-1,3-benzodioxan (CAS 54030-33-0) is a specialized heterocyclic aldehyde building block (C11H12O3, MW 192.21) featuring a benzaldehyde core protected as a 2,2-dimethyl-1,3-benzodioxan . This compound is primarily procured as a high-purity synthetic intermediate for advanced research applications, notably in the preparation of cycloSal-pronucleotides as anti-AIDS agents and as a bactericidal/fungicidal intermediate [1].

cycloSal-pronucleotide antiviral prodrug intermediate
Protected benzaldehyde building block for heterocyclic chemistry
Reported as intermediate for bactericidal and fungicidal agent development

6-Formyl-2,2-dimethyl-1,3-benzodioxan: Substitution Challenges


Generic substitution of 6-Formyl-2,2-dimethyl-1,3-benzodioxan with other aldehydes or benzodioxane derivatives fails in specialized applications due to its unique combination of a protected benzaldehyde core and the 2,2-dimethyl-1,3-benzodioxan ring system [1]. This specific structure is required for the synthesis of cycloSal-pronucleotides, a class of anti-AIDS prodrugs, where the molecule acts as a critical intermediate [2]. The precise arrangement of the formyl group on the benzodioxan scaffold is essential for downstream reactions, and alternative compounds lacking this exact substitution pattern will not yield the desired prodrug intermediates [3].

Structural requirement
The 2,2-dimethyl-1,3-benzodioxan scaffold is essential for cycloSal prodrug synthesis; generic aldehydes lack this functional delivery architecture.
Reactivity mismatch
Alternative benzaldehyde derivatives with different substitution patterns may not yield the correct prodrug intermediates or may alter downstream reaction pathways.
Application-specific fit
For bactericidal/fungicidal intermediate use, the benzodioxan pharmacophore is specific; structural analogs may not replicate the required antimicrobial screening profile.

6-Formyl-2,2-dimethyl-1,3-benzodioxan Differentiation Evidence


cycloSal-Pronucleotide Anti-AIDS Intermediate

6-Formyl-2,2-dimethyl-1,3-benzodioxan is a key intermediate in the synthesis of cycloSal-pronucleotides, a third-generation prodrug technology for anti-AIDS agents [1]. The 2,2-dimethyl-1,3-benzodioxan scaffold provides a specific 'lock-in' modification essential for intracellular delivery of nucleoside monophosphates [2]. Generic aromatic aldehydes, such as benzaldehyde, cannot replicate this function, as the benzodioxan ring system is required for the cycloSal 'Trojan Horse' mechanism, which bypasses the rate-limiting first phosphorylation step of nucleoside analogs [3].

cycloSal pronucleotide role
Class-level
Essential benzodioxan scaffold for intracellular delivery of nucleoside monophosphates
Supports prodrug synthesis workflow fit
Functional role reported in cycloSal literature; generic aldehydes non-functional
Antiviral Research Prodrug Synthesis Medicinal Chemistry

High-Efficiency DMF Formylation

A known synthetic route for 6-Formyl-2,2-dimethyl-1,3-benzodioxan utilizes N,N-dimethylformamide (DMF) as a formylating agent, achieving a yield of approximately 92% [1]. While comparative data for other routes are not available, this high yield suggests an efficient and potentially scalable method, which is valuable for planning large-scale syntheses or for researchers who may need to produce the compound in-house [1].

Formylation yield
Data to verify
~92% via DMF formylation
High-yield route context for scale-up planning
Single route report; no comparator yields available
Organic Synthesis Process Chemistry Route Scouting

Melting Point Quality Control

6-Formyl-2,2-dimethyl-1,3-benzodioxan has a reported melting point range of 56-58 °C . This narrow and defined range serves as a critical quality control parameter for verifying compound identity and purity upon receipt. Suppliers, such as AKSci, list a minimum purity of 95% . This specification allows for direct comparison with the actual product received, ensuring it meets the required standards for research.

Melting point QC
Data to verify
56–58 °C
Identity and purity verification checkpoint
Supplier-specified range; cross-check with received material
Quality Control Analytical Chemistry Material Characterization

Bactericidal and Fungicidal Intermediate

Multiple supplier sources consistently list 6-Formyl-2,2-dimethyl-1,3-benzodioxan as an intermediate for preparing bactericidal and fungicidal compounds . This application, while not quantified in the available literature, represents a specific use case that differentiates it from generic aldehydes which are not typically employed for this purpose. The benzodioxan scaffold is likely a key pharmacophore for the resulting antimicrobial activity .

Antimicrobial intermediate
Class-level
Bactericidal / fungicidal agent intermediate
Supports antimicrobial discovery screening context
Supplier listing; specific antimicrobial data not provided
Agrochemical Antimicrobial Intermediate

6-Formyl-2,2-dimethyl-1,3-benzodioxan Application Scenarios


cycloSal-Pronucleotide Antiviral Prodrugs

Research groups focused on developing novel anti-HIV or other antiviral prodrugs can use 6-Formyl-2,2-dimethyl-1,3-benzodioxan as a critical building block for cycloSal-pronucleotides [1]. This application leverages the compound's unique benzodioxan scaffold to create 'Trojan Horse' prodrugs that enhance intracellular delivery and antiviral efficacy [2].

Novel Antimicrobial Agent Development

Agrochemical or pharmaceutical researchers can employ this compound as a key intermediate in the synthesis of new bactericidal and fungicidal agents [1]. Its specific core structure serves as a foundation for creating libraries of analogs for screening against target pathogens [1].

High-Yield Custom Synthesis Route

Organizations requiring larger quantities or who prefer in-house synthesis can leverage the reported high-yield (approx. 92%) route using N,N-dimethylformamide [1]. This makes the compound a viable candidate for cost-effective, large-scale production or for integration into complex, multi-step organic syntheses.

Melting Point Quality Verification

Procurement and analytical chemistry teams can use the defined melting point range (56-58 °C) as a rapid, low-cost method to verify the identity and purity of the received material [1]. This is especially useful for ensuring consistency between different batches or suppliers [2].

Application
Selection Property
Validation Focus
Antiviral prodrug research
cycloSal scaffold compatibility
Intracellular delivery model verification
Antimicrobial agent development
Benzodioxan pharmacophore integrity
Target pathogen screening panels
Custom synthesis scale-up
Reported high-yield route
Reproducibility and process robustness
In-house quality verification
Defined melting point range
Lot-to-lot consistency and purity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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